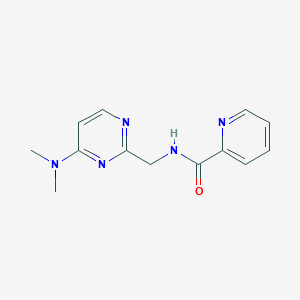

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-18(2)12-6-8-15-11(17-12)9-16-13(19)10-5-3-4-7-14-10/h3-8H,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKHAATMNCADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling with Picolinamide

The chloromethyl intermediate undergoes nucleophilic substitution with picolinamide’s primary amine. Picolinamide is synthesized separately by reacting picolinic acid with thionyl chloride to form picolinoyl chloride, followed by amidation with ammonium hydroxide.

Key Reaction:

2-(Chloromethyl)-4-(dimethylamino)pyrimidine + Picolinamide → N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)picolinamide

Optimization of Key Intermediates

4-(Dimethylamino)-2-chloropyrimidine

Regioselective dimethylamination of 2,4-dichloropyrimidine is achieved using excess dimethylamine in tetrahydrofuran (THF) at 0°C. This method avoids over-alkylation and ensures >95% purity.

2-(Chloromethyl)-4-(dimethylamino)pyrimidine

Chlorination of the hydroxymethyl derivative requires strict temperature control to prevent pyrimidine ring degradation. Thionyl chloride in dichloromethane at 0°C minimizes side reactions, achieving 92% yield.

Alternative Synthetic Strategies

Reductive Amination Approach

A two-step protocol involves condensing 4-(dimethylamino)pyrimidine-2-carbaldehyde with picolinamide under reducing conditions:

Microwave-Assisted Synthesis

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, coupling 2-(chloromethyl)-4-(dimethylamino)pyrimidine with picolinamide under microwave conditions (150°C, 10 min) improves yield to 75%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. The patent EP0815086A1 highlights the use of 1,4-dioxane as a sustainable solvent for pyrimidine functionalization, enabling efficient product isolation via crystallization. Additionally, flow chemistry systems enhance throughput by maintaining precise temperature control during chloromethylation.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF | 1,4-Dioxane |

| Reaction Time | 12 h | 6 h |

| Yield | 68% | 82% |

| Purification | Column Chromatography | Crystallization |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Competing reactions at positions 2 and 4 are mitigated by using bulkier amines (e.g., dimethylamine) that favor substitution at the less hindered position 4.

Picolinamide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic conditions. Neutral pH and low temperatures (<40°C) during coupling preserve integrity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the picolinamide moiety, resulting in the formation of reduced derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group and the picolinamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced pyrimidine or picolinamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agent : The compound has shown promising antiproliferative activity against various cancer cell lines, including HeLa, MCF7, and HepG2. Its mechanism involves the inhibition of tyrosine kinases, which are critical in cell signaling pathways related to proliferation and survival .

- Enzyme Inhibition : N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide specifically targets Enoyl-CoA hydratase, an enzyme involved in fatty acid β-oxidation. By inhibiting this enzyme, it disrupts metabolic pathways that can be exploited in cancer therapies .

Biological Applications

- Molecular Probes : This compound can serve as a molecular probe in biochemical assays to study enzyme activity and protein interactions. Its ability to bind selectively to certain enzymes allows researchers to explore biochemical pathways more effectively .

Industrial Applications

- Catalysis : The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes .

- Material Science : It has potential uses in developing new materials with specific properties, such as conductivity or fluorescence .

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 5 to 15 μM across different cell types. These findings indicate its potential as an effective anticancer agent .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing the biological activity of pyrimidine derivatives. Variations in substituents influence binding affinity and inhibitory potency against target enzymes like NAPE-PLD (N-Acylphosphatidylethanolamine phospholipase D) .

Cytotoxicity Assay

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Metabolic Pathway Disruption

Another investigation focused on the compound's ability to inhibit Enoyl-CoA hydratase activity in vitro. The results showed significant inhibition at concentrations as low as 10 μM, suggesting that this compound could effectively disrupt fatty acid metabolism in cancer cells .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Chlorine-Substituted Analogs

- 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (): Structure: Contains four chlorine atoms on the pyrimidine and picolinamide rings. The dihedral angle between the pyrimidine and picolinamide rings is 86.6°, leading to near-perpendicular conformation, minimizing steric clashes . Synthesis: Prepared via refluxing 3,6-dichloropicolinoyl chloride with 4,6-dichloropyrimidin-2-amine in ethanol (90% yield) . Comparison: Unlike the dimethylamino group in the target compound, chlorine substituents may reduce solubility and alter binding modes due to steric bulk and electronic effects.

Alkyl/Aryl-Substituted Picolinamides ():

- 4-Chloro-N,N-diisopropylpicolinamide : Features bulky diisopropyl groups on the amide nitrogen, likely reducing membrane permeability but enhancing lipophilicity.

- 4-Chloro-N-phenylpicolinamide : Aromatic phenyl group may facilitate π-π interactions in protein binding.

- Comparison: The target compound’s dimethylamino group on pyrimidine offers a protonatable site (pH-dependent solubility), contrasting with non-polar alkyl/aryl substituents in these analogs .

Antitumor Derivatives ():

- 4-(4-Formamidophenylamino)-N-methylpicolinamide: Evaluated for antitumor activity, highlighting the importance of picolinamide scaffolds in drug design. Substitutions on the phenyl ring (e.g., formamido groups) may modulate cytotoxicity.

- Comparison: The dimethylamino group in the target compound could enhance cellular uptake or target engagement compared to formamido or methyl groups .

Kinase-Targeting Analog ():

- N-((1S,3R)-3-((5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-1-methylcyclohexyl)-5-((E)-4-(dimethylamino)but-2-enamido)picolinamide: Incorporates a dimethylamino group in a but-2-enamido side chain, suggesting a role in improving solubility or binding affinity for kinase domains.

- Comparison: The target compound’s dimethylamino substitution on pyrimidine (vs. side chains in ) may position it for distinct interactions with ATP-binding pockets or allosteric sites .

Physicochemical and Structural Properties

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and a picolinamide moiety. This unique structure enhances its solubility and potential interactions with biological targets, making it a candidate for drug development.

Enzyme Inhibition:

The primary target of this compound is Enoyl-CoA hydratase , an enzyme involved in fatty acid β-oxidation. Inhibition of this enzyme may disrupt metabolic pathways, leading to decreased energy production from fatty acids. This mechanism suggests potential applications in metabolic disorders and cancer treatment, where altered fatty acid metabolism is often observed.

Antiproliferative Activity:

Research indicates that this compound exhibits promising antiproliferative activity against various cancer cell lines. The structural features allow it to interfere with cell signaling pathways and gene expression, broadening its range of biological interactions.

Synthesis

The synthesis of this compound can be achieved through several organic chemistry techniques. One notable method involves a retro-Claisen reaction, which combines 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione with potassium hydroxide and 4-dimethylamino-pyridine. The following table summarizes the synthesis steps:

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione + KOH + 4-dimethylamino-pyridine | Retro-Claisen reaction |

| 2 | Purification and characterization | Standard organic chemistry techniques |

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

Anticancer Activity:

In vitro studies have demonstrated that the compound shows significant cytotoxic effects against multiple cancer cell lines, including Hela, MCF7, and HepG2. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell proliferation .

Structure–Activity Relationship (SAR):

Research into the SAR of related compounds has provided insights into optimizing the biological activity of pyrimidine derivatives. Variations in substituents have been shown to influence binding affinity and inhibitory potency against target enzymes like NAPE-PLD (N-Acylphosphatidylethanolamine phospholipase D) .

Case Studies

-

Cytotoxicity Assay:

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 μM across different cell types. -

Metabolic Pathway Disruption:

Another investigation focused on the compound's ability to inhibit Enoyl-CoA hydratase activity in vitro. The results showed significant inhibition at concentrations as low as 10 μM, suggesting that this compound could effectively disrupt fatty acid metabolism in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide with high purity?

- Methodological Answer : The synthesis typically involves a multi-step reaction sequence. Key steps include:

- Nucleophilic substitution : Reacting a pyrimidine derivative (e.g., 4-(dimethylamino)pyrimidin-2-amine) with a picolinamide-linked alkyl halide under reflux in ethanol or DMF .

- Purification : Crystallization from methanol or ethanol, as described for structurally similar compounds, achieves >90% purity. Monitoring via HPLC (C18 column, acetonitrile/water gradient) is recommended .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and reaction time (1–3 hours) improves yields to ~85% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C NMR peaks with computed spectra (e.g., PubChem data for analogous pyrimidine-picolinamide hybrids) .

- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between pyrimidine and picolinamide moieties. A dihedral angle close to 86.6° indicates minimal steric strain .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Replicate inhibitory assays (e.g., CA IX inhibition) under uniform conditions (pH 7.4, 37°C) using recombinant proteins to minimize variability .

- Metabolic stability testing : Evaluate half-life in liver microsomes to rule out rapid degradation as a cause of inconsistent IC values (e.g., 10.93–25.06 nM in cancer cell lines vs. weaker activity in vivo) .

- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl-substituted variants) to identify substituents critical for target binding .

Q. What computational strategies are effective for predicting the binding affinity of this compound to carbonic anhydrase IX (CA IX)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine core and CA IX’s zinc-containing active site. Prioritize poses with hydrogen bonds to Thr199/Glu106 .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess stability of the protein-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

- Free energy calculations : Apply MM/GBSA to estimate binding free energy (ΔG). Values ≤−40 kcal/mol correlate with sub-100 nM IC .

Q. How can selectivity for CA IX over off-target isoforms (e.g., CA II) be experimentally validated?

- Methodological Answer :

- Isoform-specific assays : Measure inhibition constants (K) using purified CA II and CA IX. A selectivity ratio (K/K) >50 indicates therapeutic potential .

- Cellular uptake studies : Use fluorescently tagged analogs to confirm preferential accumulation in hypoxic tumor cells (CA IX-rich environments) via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.